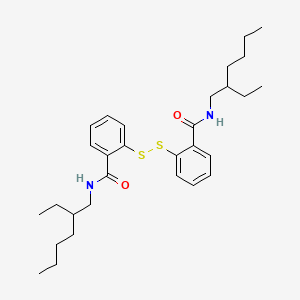
2,2'-Dithiobis(N-(2-ethylhexyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) typically involves the reaction of N-(2-ethylhexyl)benzamide with a disulfide compound under specific conditions. One common method includes the use of a disulfide exchange reaction, where N-(2-ethylhexyl)benzamide is reacted with a disulfide reagent in the presence of a catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as DTT and TCEP are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate disulfide bond formation and reduction in proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) primarily involves the disulfide bond, which can undergo reversible cleavage and formation. This property is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol-containing molecules, leading to the formation or reduction of disulfide bonds, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(N-(3-amino-3-oxopropyl)benzamide)
Uniqueness
2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) is unique due to the presence of the 2-ethylhexyl group, which imparts specific steric and electronic properties to the compound. This makes it distinct from other disulfide-linked benzamides and can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
88848-47-9 |
|---|---|
Molekularformel |
C30H44N2O2S2 |
Molekulargewicht |
528.8 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)-2-[[2-(2-ethylhexylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H44N2O2S2/c1-5-9-15-23(7-3)21-31-29(33)25-17-11-13-19-27(25)35-36-28-20-14-12-18-26(28)30(34)32-22-24(8-4)16-10-6-2/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
BSYRXGVHBHLECM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


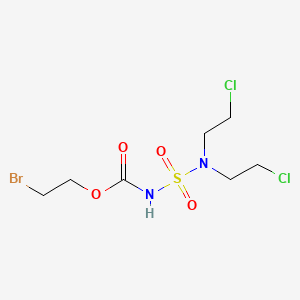
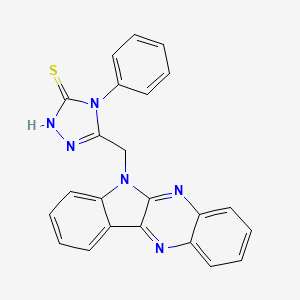
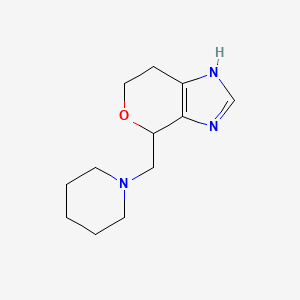
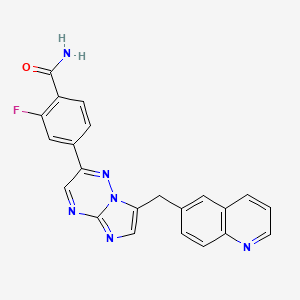

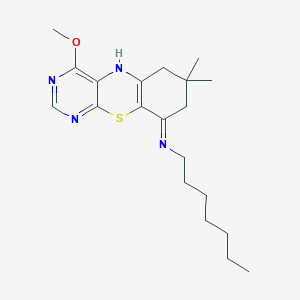
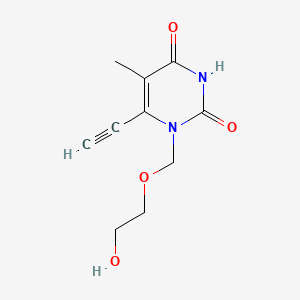
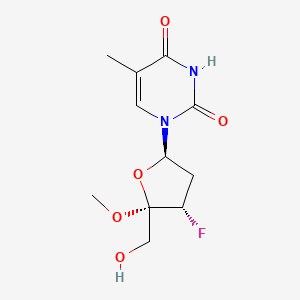
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
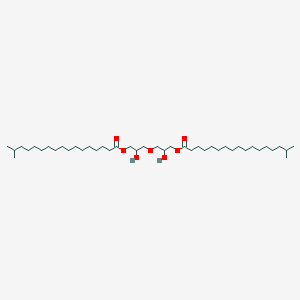
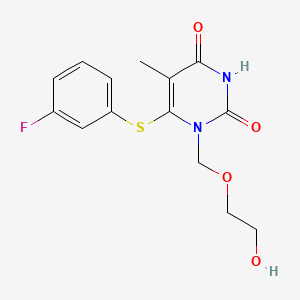

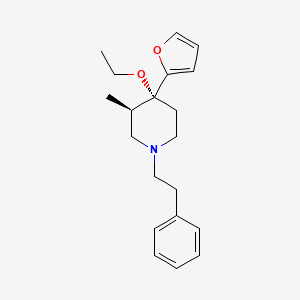
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
